INCB059872 dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

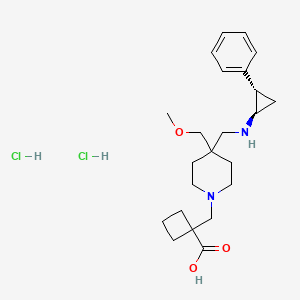

Molecular Formula |

C23H36Cl2N2O3 |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;dihydrochloride |

InChI |

InChI=1S/C23H34N2O3.2ClH/c1-28-17-22(15-24-20-14-19(20)18-6-3-2-4-7-18)10-12-25(13-11-22)16-23(21(26)27)8-5-9-23;;/h2-4,6-7,19-20,24H,5,8-17H2,1H3,(H,26,27);2*1H/t19-,20+;;/m0../s1 |

InChI Key |

IIHKCVIYHUGCAG-HUQPAIQZSA-N |

Isomeric SMILES |

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CN[C@@H]3C[C@H]3C4=CC=CC=C4.Cl.Cl |

Canonical SMILES |

COCC1(CCN(CC1)CC2(CCC2)C(=O)O)CNC3CC3C4=CC=CC=C4.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

INCB059872 Dihydrochloride: A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in oncogenesis through the epigenetic regulation of gene expression. Developed by Incyte Corporation, this compound has been investigated as a potential therapeutic agent in various hematological malignancies and solid tumors, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical and clinical development of INCB059872.

Discovery and Preclinical Development

INCB059872 was identified as a novel, potent, and selective FAD-directed inhibitor of LSD1.[1] It forms a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inhibition of the enzyme.[1] Preclinical studies have demonstrated its ability to inhibit cellular proliferation and induce differentiation in various cancer models.

In Vitro Activity

INCB059872 has shown potent anti-proliferative effects in a panel of human small cell lung cancer (SCLC) cell lines, with EC50 values ranging from 47 to 377 nM.[2] In contrast, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive, with IC50 values greater than 10 μM.[2] In models of acute myeloid leukemia (AML), INCB059872 inhibited cellular proliferation and induced cellular differentiation, as evidenced by the increased expression of myeloid differentiation markers CD86 and CD11b.[1][3] The combination of INCB059872 with all-trans retinoic acid (ATRA) synergistically inhibited cell growth and enhanced myeloid differentiation in non-APL AML cell lines.[4]

| Cell Line Type | Cell Line(s) | IC50/EC50 Value | Reference |

| Small Cell Lung Cancer (SCLC) | Panel of SCLC cell lines | 47 - 377 nM (EC50) | [2] |

| Non-tumorigenic T cells | IL-2 stimulated | > 10 µM (IC50) | [2] |

| Acute Myeloid Leukemia (AML) | Panel of human AML cell lines | Proliferation inhibition and differentiation induction observed | [1][5] |

In Vivo Pharmacology and Pharmacodynamics

Oral administration of INCB059872 has demonstrated significant anti-tumor activity in preclinical xenograft models. In human AML xenograft models, the compound inhibited tumor growth and prolonged the median survival in a murine MLL-AF9 disseminated leukemia model.[1][4] Mechanistic studies in these models showed that INCB059872 induced the differentiation of murine blast cells, reduced blast colonies, and normalized hematological parameters.[1] Notably, both daily and alternative-day dosing regimens achieved maximal efficacy, suggesting a prolonged pharmacodynamic effect.[1]

In SCLC xenograft models (NCI-H526 and NCI-H1417), oral administration of INCB059872 also inhibited tumor growth.[2] Pharmacodynamic studies confirmed the on-target activity of INCB059872. In AML xenograft models, there was a sustained induction of the myeloid differentiation marker CD86.[1] In the NCI-H1417 SCLC xenograft model, treatment with INCB059872 led to a significant reduction in serum levels of the neuroendocrine marker pro-gastrin-releasing peptide (pro-GRP), suggesting its potential as a pharmacodynamic biomarker.[2]

Mechanism of Action

LSD1, also known as KDM1A, is a flavin-dependent monoamine oxidase that demethylates mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By removing these methyl marks, LSD1 regulates gene expression. It is a key component of several transcriptional repressor complexes, including the CoREST complex.

INCB059872 acts as an irreversible inhibitor of LSD1 by forming a covalent adduct with the FAD cofactor.[1] This inhibition leads to an increase in H3K4 methylation, resulting in the altered expression of LSD1 target genes.[6] A crucial aspect of INCB059872's mechanism is the activation of GFI1-regulated genes.[7][8] The changes in nascent transcription following treatment can be traced back to a loss of CoREST activity.[7][8] This ultimately leads to the induction of myeloid differentiation and inhibition of proliferation in cancer cells.

Clinical Development

INCB059872 has been evaluated in several Phase 1/2 clinical trials for various oncological indications.

Study NCT02712905

This was a Phase 1/2, open-label, dose-escalation and dose-expansion study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of INCB059872 in subjects with advanced malignancies.[9][10] The study was designed to determine the recommended dose of INCB059872 as a monotherapy and in combination with other therapies.[10] The study was terminated due to a strategic business decision.

Study NCT03514407

This was an open-label Phase 1b study to evaluate the safety, tolerability, and preliminary anti-tumor activity of INCB059872 in participants with relapsed or refractory Ewing sarcoma.[7][8] The primary outcome measure was the incidence of treatment-emergent adverse events.[7] This study was also terminated due to a strategic business decision.

Other Studies

INCB059872 was also investigated in a Phase 1 study in subjects with sickle cell disease (NCT03132324) and a Phase 1/2 study in combination with pembrolizumab (B1139204) and epacadostat (B560056) in subjects with advanced solid tumors (NCT02959437); both were terminated for business reasons.

Due to the termination of these trials and the limited public availability of data, a comprehensive summary of clinical outcomes such as overall response rates, duration of response, and detailed adverse event profiles is not possible at this time.

Experimental Protocols

Detailed, specific experimental protocols for the preclinical evaluation of INCB059872 are not fully available in the public domain. However, based on the published literature, the following general methodologies were likely employed.

LSD1 Inhibition Assay

A common method to assess LSD1 enzymatic activity is a horseradish peroxidase (HRP)-coupled assay. This assay measures the hydrogen peroxide produced during the demethylation reaction. The general steps are as follows:

-

Recombinant human LSD1 enzyme is pre-incubated with various concentrations of INCB059872.

-

A dimethylated histone H3 peptide substrate is added to initiate the enzymatic reaction.

-

The production of hydrogen peroxide is detected using HRP and a suitable chromogenic or fluorogenic substrate.

-

The signal is measured using a microplate reader, and IC50 values are calculated.

Cell Proliferation Assay

The anti-proliferative effects of INCB059872 on cancer cell lines were likely determined using a standard method such as the MTT or CellTiter-Glo assay.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are treated with a range of concentrations of INCB059872.

-

After a specified incubation period (e.g., 72 hours), a reagent such as MTT or CellTiter-Glo is added to the wells.

-

The absorbance or luminescence, which correlates with the number of viable cells, is measured using a microplate reader.

-

EC50 values are determined by plotting cell viability against the logarithm of the drug concentration.

In Vivo Xenograft Studies

Animal studies were crucial for evaluating the in vivo efficacy of INCB059872. A general protocol for an AML xenograft model would involve:

-

Immunocompromised mice (e.g., NOD/SCID or NSG) are inoculated with human AML cells, either subcutaneously or intravenously to establish a disseminated disease model.

-

Once tumors are established or the disease is systemic, mice are randomized into treatment and vehicle control groups.

-

INCB059872 is administered orally at specified doses and schedules (e.g., daily or every other day).

-

Tumor volume is measured regularly for subcutaneous models, or disease progression is monitored through techniques like bioluminescence imaging or analysis of peripheral blood for disseminated models.

-

At the end of the study, tumors and tissues may be collected for pharmacodynamic marker analysis.

Flow Cytometry for Differentiation Markers

To assess the induction of myeloid differentiation, flow cytometry is used to measure the expression of cell surface markers like CD11b and CD86.

-

AML cells treated with INCB059872 or vehicle are harvested.

-

Cells are washed and incubated with fluorescently labeled antibodies specific for CD11b and CD86.

-

After incubation and further washing, the cells are analyzed on a flow cytometer.

-

The percentage of cells expressing the differentiation markers and the mean fluorescence intensity are quantified to assess the extent of differentiation.

Conclusion

INCB059872 dihydrochloride is a potent and selective irreversible inhibitor of LSD1 that has demonstrated promising preclinical activity in models of AML and SCLC. Its mechanism of action involves the disruption of the LSD1/CoREST complex, leading to the induction of myeloid differentiation. While the clinical development of INCB059872 was discontinued (B1498344) for business reasons, the data generated from its preclinical and early clinical evaluation have contributed to the broader understanding of LSD1 inhibition as a therapeutic strategy in oncology. Further research into LSD1 inhibitors continues to be an active area of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Response Rates and Durations of Response for Biomarker-Based Cancer Drugs in Nonrandomized Versus Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]

- 9. Duration of Response as Clinical Endpoint: A Quick Guide for Clinical Researchers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. search.lib.umanitoba.ca [search.lib.umanitoba.ca]

An In-Depth Technical Guide to the Mechanism of Action of INCB059872 Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme critically implicated in the pathogenesis of various malignancies, most notably acute myeloid leukemia (AML) and small cell lung cancer (SCLC). This technical guide delineates the core mechanism of action of INCB059872, detailing its molecular interactions, downstream signaling effects, and the experimental evidence that substantiates its therapeutic potential. Through a comprehensive review of preclinical data, this document provides a foundational understanding for researchers and professionals engaged in the development of epigenetic therapies.

Introduction: Targeting LSD1 in Oncology

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a pivotal role in transcriptional regulation through the demethylation of histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9). By removing mono- and di-methyl groups from these residues, LSD1 can either repress or activate gene expression, depending on the associated protein complexes.[1] In many cancers, the aberrant overexpression of LSD1 contributes to a block in cellular differentiation and promotes proliferation, making it a compelling target for therapeutic intervention.[1]

INCB059872 is a novel therapeutic agent designed to specifically and irreversibly inhibit the enzymatic activity of LSD1, thereby restoring normal gene expression patterns and inducing anti-tumor responses.

Core Mechanism of Action: Irreversible Inhibition of LSD1

INCB059872 exerts its therapeutic effect through the irreversible inactivation of LSD1. This is achieved by the formation of a covalent adduct with the FAD cofactor, which is essential for the catalytic activity of the enzyme.[2] This irreversible binding ensures a sustained inhibition of LSD1's demethylase function.

The primary consequence of LSD1 inhibition by INCB059872 is the prevention of the demethylation of H3K4me2 and H3K9me2. This leads to an accumulation of these methylation marks at specific gene loci, ultimately altering gene expression profiles within the cancer cells.

Signaling Pathway Modulation

The anti-leukemic and anti-tumor activity of INCB059872 is primarily mediated through the derepression of genes regulated by the Growth Factor Independence 1 (GFI1) and GFI1B transcriptional repressors.[3] GFI1 and GFI1B are critical for hematopoietic differentiation and their function is often dysregulated in leukemia.

LSD1 is a key component of the CoREST repressor complex, which is recruited by GFI1 and GFI1B to target gene promoters.[4] By inhibiting LSD1, INCB059872 disrupts the function of this repressive complex. This leads to the reactivation of genes that promote myeloid differentiation and a subsequent reduction in the leukemic cell population.[3][4]

Quantitative Data

The following tables summarize key quantitative data for INCB059872 from preclinical studies.

Table 1: Biochemical and Cellular Potency

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 (LSD1) | 18 nM | Biochemical assay | [5] |

| EC50 (SCLC cell lines) | 47 - 377 nM | Panel of SCLC cell lines | [6] |

Table 2: In Vitro Effects on AML Cells

| Parameter | Observation | Cell Line | Reference |

| Cellular Differentiation | Induction of CD86 and CD11b markers | Human AML cell lines | [2] |

| Gene Expression | Increased enhancer activity and gene expression | 293T cells (25 nM, 48h) | [7] |

| Cell Growth | Growth defect within one cell doubling time | THP-1 cells (25 nM, 24h) | [7] |

Table 3: In Vivo Efficacy in Xenograft Models

| Model | Dosing Regimen | Outcome | Reference |

| Human AML Xenograft | Oral administration (QD or QoD) | Significant tumor growth inhibition | [2][8] |

| Murine MLL-AF9 Leukemia | Oral administration | Prolonged median survival | [8] |

| SCLC Xenograft (NCI-H526, NCI-H1417) | Oral administration (QD or QoD) | Tumor growth inhibition | [6] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the characterization of INCB059872's mechanism of action.

Precision Nuclear Run-on Sequencing (PRO-seq)

PRO-seq is utilized to identify the earliest regulatory events following INCB059872 treatment by measuring nascent RNA transcription.

Protocol:

-

Cell Culture and Treatment: AML cell lines (e.g., THP-1) are cultured under standard conditions and treated with INCB059872 (e.g., 25 nM) or vehicle control for various time points.

-

Nuclei Isolation: Cells are harvested and lysed to isolate nuclei.

-

Nuclear Run-on: Isolated nuclei are incubated with biotin-NTPs to label nascent transcripts.

-

RNA Isolation and Fragmentation: Labeled RNA is isolated and fragmented.

-

Biotinylated RNA Enrichment: The biotin-labeled nascent RNA is captured using streptavidin beads.

-

Library Preparation and Sequencing: Sequencing libraries are prepared from the enriched RNA and subjected to high-throughput sequencing.

-

Data Analysis: Sequencing reads are aligned to the reference genome to identify changes in gene transcription.[3][4]

Single-Cell RNA Sequencing (scRNA-seq)

scRNA-seq is employed to dissect the heterogeneous response of cell populations to INCB059872 treatment.

Protocol:

-

Sample Preparation: Bone marrow progenitor cells from treated mice or patient samples are isolated.

-

Single-Cell Suspension: A single-cell suspension is prepared from the isolated cells.

-

Single-Cell Capture and Barcoding: Individual cells are captured and their RNA is barcoded using a platform such as the 10x Genomics Chromium system.

-

Reverse Transcription and Library Preparation: Barcoded RNA is reverse transcribed, and sequencing libraries are prepared.

-

Sequencing and Data Analysis: Libraries are sequenced, and the data is analyzed to identify distinct cell populations and changes in gene expression at the single-cell level.[3]

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is used to map the genome-wide localization of histone modifications (e.g., H3K4me2) and protein binding (e.g., LSD1) to understand the direct epigenetic effects of INCB059872.

Protocol:

-

Cell Crosslinking: Cells are treated with formaldehyde (B43269) to crosslink proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the protein or histone modification of interest is used to immunoprecipitate the crosslinked protein-DNA complexes.

-

DNA Purification: The DNA is purified from the immunoprecipitated complexes.

-

Library Preparation and Sequencing: Sequencing libraries are prepared from the purified DNA and sequenced.

-

Data Analysis: Sequencing reads are mapped to the genome to identify regions of enrichment.[4]

AML and SCLC Xenograft Models

In vivo efficacy of INCB059872 is assessed using xenograft models.

Protocol:

-

Cell Implantation: Human AML (e.g., THP-1) or SCLC (e.g., NCI-H526, NCI-H1417) cells are subcutaneously or systemically injected into immunodeficient mice.

-

Tumor Growth and Treatment: Once tumors are established, mice are treated with INCB059872 via oral administration, typically on a once-daily (QD) or every-other-day (QoD) schedule.[2][6]

-

Efficacy Assessment: Tumor volume is measured regularly to assess tumor growth inhibition. In systemic models, survival is monitored.

-

Pharmacodynamic Analysis: At the end of the study, tumors or tissues can be collected to analyze biomarkers of drug activity, such as the expression of differentiation markers or target gene modulation.[2]

Conclusion

INCB059872 dihydrochloride is a highly specific and irreversible inhibitor of LSD1 that has demonstrated significant preclinical activity in models of AML and SCLC. Its mechanism of action is well-defined, involving the disruption of the CoREST repressor complex and the subsequent derepression of GFI1/GFI1B-regulated genes, leading to the induction of cellular differentiation. The comprehensive data presented in this guide underscore the therapeutic potential of INCB059872 and provide a solid foundation for its continued clinical development as a novel epigenetic therapy for cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What potential is there for LSD1 inhibitors to reach approval for AML? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. INCB059872 | LSD1 inhibitor | Probechem Biochemicals [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

INCB059872 Dihydrochloride: A Technical Guide to a Potent and Selective LSD1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule that irreversibly inhibits Lysine-Specific Demethylase 1 (LSD1), an enzyme pivotal in oncogenesis.[1] This technical guide provides an in-depth overview of INCB059872, consolidating available preclinical data, outlining its mechanism of action, and detailing relevant experimental protocols. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent in oncology.

Introduction to LSD1 and its Role in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4me1/2) and 9 (H3K9me1/2).[1] By modulating histone methylation, LSD1 influences chromatin structure and gene expression.

The dysregulation of LSD1 has been implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC).[2][3] Elevated LSD1 activity can lead to the inappropriate silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer cell proliferation, survival, and differentiation blockade.[2] Consequently, LSD1 has emerged as a promising therapeutic target for cancer intervention.

INCB059872 Dihydrochloride: Mechanism of Action

INCB059872 is an irreversible inhibitor of LSD1.[4] Its mechanism of action involves the formation of a covalent adduct with the FAD cofactor in the active site of the LSD1 enzyme.[3] This irreversible binding leads to the inactivation of LSD1's demethylase activity.

The primary downstream effect of INCB059872 is the disruption of the GFI1/GFI1B-CoREST transcriptional repressor complex.[5] LSD1 is a key component of this complex, which is responsible for silencing genes involved in myeloid differentiation. By inhibiting LSD1, INCB059872 leads to the derepression of GFI1/GFI1B target genes, inducing differentiation in leukemia cells.[5]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of INCB059872 in various cancer cell lines.

Table 1: EC50 Values of INCB059872 in Small Cell Lung Cancer (SCLC) Cell Lines

| Cell Line | EC50 (nM) |

| NCI-H526 | 47 - 377 |

| NCI-H1417 | 47 - 377 |

| Other SCLC Panel | 47 - 377 |

Data from preclinical models of human small cell lung cancer.[3]

Table 2: In Vitro Activity of INCB059872 in Acute Myeloid Leukemia (AML)

| Cell Line / Condition | Effect |

| Human AML Cell Lines | Inhibition of cellular proliferation, Induction of cellular differentiation |

| Primary Human AML Cells | Inhibition of cellular proliferation, Induction of cellular differentiation |

Data from in vitro and ex vivo studies.[2] Non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive, with IC50 values > 10 μM.[3]

Key Signaling Pathways Modulated by LSD1 Inhibition

LSD1 activity is intertwined with several critical cancer-related signaling pathways. While direct modulation by INCB059872 is under continued investigation, inhibition of LSD1 is known to impact the following pathways:

-

PI3K/AKT Pathway: LSD1 can activate the PI3K/AKT signaling pathway, and its inhibition has been shown to decrease AKT phosphorylation.[6][7]

-

Wnt/β-catenin Pathway: The Wnt/β-catenin pathway is crucial for cell fate, and recent studies have shown that LSD1 can directly demethylate β-catenin, preventing its degradation and maintaining its nuclear levels.[8]

-

Notch Signaling Pathway: LSD1 has been shown to regulate the Notch signaling pathway, which is involved in cell differentiation and proliferation.[9][10]

Detailed Experimental Protocols

The following protocols are representative methodologies for key experiments used to characterize LSD1 inhibitors like INCB059872.

LSD1 Enzyme Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the demethylase activity of LSD1.

Materials:

-

Recombinant human LSD1 enzyme

-

Di-methylated histone H3K4 peptide substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

This compound

-

384-well black plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of INCB059872 in assay buffer.

-

In a 384-well plate, add INCB059872 dilutions and recombinant LSD1 enzyme.

-

Incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the H3K4 peptide substrate, HRP, and Amplex Red.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity at an excitation of ~530-545 nm and an emission of ~590 nm.

-

Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value.[11]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of INCB059872 on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines (e.g., SCLC or AML lines)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat cells with a range of concentrations of INCB059872 and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation in viable cells.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Western Blot for Histone Methylation

This technique is used to detect changes in global levels of histone methylation following treatment with INCB059872.

Materials:

-

Cancer cells treated with INCB059872

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against H3K4me1/2, H3K9me1/2, and total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse treated and untreated cells and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Add chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize to the loading control.[12]

Flow Cytometry for Differentiation Markers

Flow cytometry is used to quantify the expression of cell surface markers of differentiation, such as CD11b and CD86, in AML cells.[13]

Materials:

-

AML cells treated with INCB059872

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fluorochrome-conjugated antibodies against CD11b and CD86

-

Isotype control antibodies

-

Flow cytometer

Procedure:

-

Harvest and wash the treated and untreated AML cells.

-

Resuspend cells in FACS buffer.

-

Incubate cells with fluorochrome-conjugated antibodies or isotype controls on ice, protected from light.

-

Wash the cells to remove unbound antibodies.

-

Resuspend cells in FACS buffer for analysis.

-

Acquire data on a flow cytometer and analyze the percentage of cells expressing the differentiation markers.[13][14]

Conclusion

This compound is a potent and selective irreversible inhibitor of LSD1 with demonstrated preclinical activity in models of AML and SCLC. Its mechanism of action, centered on the disruption of the GFI1/GFI1B-CoREST complex, provides a strong rationale for its therapeutic potential in cancers characterized by a differentiation block. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers interested in advancing the study and clinical application of INCB059872 and other LSD1 inhibitors. Further investigation into its effects on various signaling pathways and its potential in combination therapies is warranted.

References

- 1. Facebook [cancer.gov]

- 2. | BioWorld [bioworld.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. LSD1 Activates PI3K/AKT Signaling Through Regulating p85 Expression in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LSD1 controls a nuclear checkpoint in Wnt/β-Catenin signaling to regulate muscle stem cell self-renewal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of LSD1 with bomedemstat sensitizes small cell lung cancer to immune checkpoint blockade and T cell killing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. worthington-biochem.com [worthington-biochem.com]

INCB059872 Dihydrochloride: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of INCB059872 dihydrochloride (B599025), a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1). This document consolidates key information on its chemical structure, physicochemical properties, mechanism of action, and summaries of experimental protocols from preclinical studies.

Chemical Structure and Properties

INCB059872 dihydrochloride is the hydrochloride salt of INCB059872. Its chemical and physical properties are summarized below.

Table 1: Chemical Identifiers and Synonyms

| Identifier | Value |

| IUPAC Name | 1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid dihydrochloride |

| Synonyms | INCB-059872, INCB 59872, INCB59872 dihydrochloride[1] |

| CAS Number | 3062683-32-0 |

| Molecular Formula | C₂₃H₃₆Cl₂N₂O₃[2][3] |

| SMILES | OC(C1(CCC1)CN2CCC(COC)(CC2)CN[C@H]3--INVALID-LINK--C3)=O.[H]Cl.[H]Cl[2][3] |

| InChI Key | WBPWDDPSYSUQJA-VQTJNVASSA-N[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 459.45 g/mol [2][3] |

| Appearance | Solid, White to light yellow powder[3] |

| Purity | ≥95% to >98%[1] |

| Solubility | Water: Slightly soluble (0.1-1 mg/mL)[4] DMSO: 3.57 mg/mL (with ultrasonic and warming to 60°C)[3] |

| Storage and Stability | Store at 4°C for the short term, sealed and away from moisture. For long-term storage as a solid, -20°C is recommended. In solvent, store at -80°C for up to 6 months.[3] |

Mechanism of Action

INCB059872 is an orally bioavailable, potent, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[2][5] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of histone and non-histone proteins.[6]

The primary mechanism of action of INCB059872 involves the formation of a covalent adduct with the FAD cofactor of LSD1, leading to its irreversible inactivation. This inhibition has significant downstream effects on gene transcription:

-

Histone H3 Lysine 4 (H3K4) Demethylation: LSD1 typically removes mono- and di-methyl groups from H3K4, a mark associated with active gene transcription. By inhibiting LSD1, INCB059872 leads to an increase in H3K4 methylation, which is linked to the enhanced expression of tumor suppressor genes.[1]

-

Histone H3 Lysine 9 (H3K9) Demethylation: LSD1 also demethylates mono- and di-methylated H3K9, a mark generally associated with transcriptional repression. Inhibition of LSD1 by INCB059872 promotes H3K9 methylation, resulting in the decreased transcription of tumor-promoting genes.[1]

LSD1 is a key component of the CoREST complex. The inhibition of LSD1 by INCB059872 leads to a loss of CoREST activity. This, in turn, activates genes regulated by GFI1 and GFI1B, which are involved in hematopoietic differentiation.[2][7] This mechanism is believed to underlie the observed differentiation of acute myeloid leukemia (AML) cells upon treatment with INCB059872.[3]

References

- 1. Facebook [cancer.gov]

- 2. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LSD1/KDM1A inhibitors in clinical trials: advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia. | Semantic Scholar [semanticscholar.org]

INCB059872 Dihydrochloride: A Technical Guide to Target Validation in Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic regulator implicated in the pathogenesis of various cancers. This technical guide provides an in-depth overview of the preclinical data supporting the validation of LSD1 as a therapeutic target for INCB059872 in oncology, with a particular focus on acute myeloid leukemia (AML) and small cell lung cancer (SCLC). We present a compilation of quantitative data from in vitro and in vivo studies, detailed experimental protocols for key validation assays, and visualizations of the associated signaling pathways to offer a comprehensive resource for researchers in the field of cancer drug development.

Introduction: The Role of LSD1 in Cancer

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in transcriptional regulation through the demethylation of mono- and di-methylated lysine (B10760008) residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). By removing methyl marks from H3K4, a mark associated with active transcription, LSD1 generally acts as a transcriptional repressor. Conversely, by demethylating H3K9, a repressive mark, it can function as a transcriptional activator.

LSD1 is a core component of several multiprotein complexes, most notably the CoREST (Corepressor for RE1-Silencing Transcription factor) complex, which also includes histone deacetylases (HDACs). LSD1's enzymatic activity and its role as a scaffolding protein within these complexes are critical for its function. Dysregulation of LSD1 has been observed in a multitude of cancers, where it contributes to oncogenesis by promoting cell proliferation, inhibiting differentiation, and sustaining cancer stem cell populations. This has positioned LSD1 as a compelling target for therapeutic intervention.

INCB059872 is an orally bioavailable, irreversible inhibitor of LSD1 that forms a covalent adduct with the FAD cofactor essential for LSD1's enzymatic activity. Its preclinical development has provided significant validation for targeting LSD1 in various cancer types.

Mechanism of Action of INCB059872

INCB059872 exerts its anti-cancer effects primarily by inhibiting the demethylase activity of LSD1. This inhibition leads to the accumulation of methyl marks on histone H3, altering gene expression profiles within cancer cells. A key aspect of its mechanism involves the disruption of the interaction between LSD1 and the transcription factors Growth Factor Independent 1 (GFI1) and its homolog GFI1B.

GFI1 and GFI1B are transcriptional repressors crucial for hematopoietic development and are often dysregulated in leukemia. They recruit the LSD1/CoREST complex to target gene promoters, leading to transcriptional repression that blocks cellular differentiation. By inhibiting LSD1, INCB059872 disrupts this repressive complex, leading to the reactivation of genes involved in myeloid differentiation. This is evidenced by the upregulation of cell surface markers such as CD11b and CD86 in AML cells.[1][2]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving LSD1, GFI1/GFI1B, and the CoREST complex, and the mechanism of action of INCB059872.

Caption: LSD1-GFI1/GFI1B signaling and INCB059872-mediated inhibition.

Quantitative In Vitro Efficacy

INCB059872 has demonstrated potent and selective anti-proliferative activity across a range of cancer cell lines, particularly those of SCLC and AML origin.

Table 1: In Vitro Anti-proliferative Activity of INCB059872 in SCLC Cell Lines

| Cell Line | EC50 (nM) |

| NCI-H526 | 47 - 377 |

| NCI-H1417 | 47 - 377 |

| Panel of SCLC cell lines | 47 - 377 |

| Non-tumorigenic IL-2 stimulated T cells | > 10,000 |

| Data compiled from a study evaluating a panel of SCLC cell lines.[3][4] |

Table 2: Induction of Apoptosis by INCB059872 in AML Cell Lines

| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |

| OCI-AML5 | Control (DOX induced) | ~5% |

| OCI-AML5 | INCB059872 (250 nM, 96h) + DOX | ~15% |

| Data from a study investigating synthetic lethality with BRD4 inhibition.[5] |

Quantitative In Vivo Efficacy

The anti-tumor activity of INCB059872 has been validated in multiple preclinical xenograft models of AML and SCLC.

Table 3: In Vivo Efficacy of INCB059872 in an AML Xenograft Model

| Model | Treatment | Outcome |

| Human AML Xenograft | INCB059872 (oral administration) | Significant tumor growth inhibition |

| MLL-AF9 Murine Leukemia | INCB059872 | Prolonged median survival |

| Maximal efficacy was achieved with both daily and alternative-day dosing regimens.[6][7] |

Table 4: In Vivo Efficacy of INCB059872 in SCLC Xenograft Models

| Model | Treatment | Outcome |

| NCI-H526 Xenograft | INCB059872 (oral, QD and QoD) | Significant tumor growth inhibition |

| NCI-H1417 Xenograft | INCB059872 (oral, QD and QoD) | Significant tumor growth inhibition |

| QD = once daily; QoD = every other day.[3][4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are representative protocols for key assays used in the evaluation of INCB059872.

Cell Viability Assay (MTT/CellTiter-Glo)

This protocol outlines a general procedure for assessing the anti-proliferative effects of INCB059872 on cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining cell viability after INCB059872 treatment.

Protocol:

-

Cell Seeding: Plate cancer cells (e.g., AML or SCLC lines) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of INCB059872 dihydrochloride in growth medium.

-

Treatment: Remove 50 µL of medium from each well and add 50 µL of the 2x compound solution to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

-

Viability Assessment:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Follow the manufacturer's protocol. Briefly, add CellTiter-Glo® reagent to each well, mix, and read luminescence.

-

-

Data Analysis: Normalize the data to the vehicle-treated controls and calculate EC50 values using a non-linear regression model.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This protocol is for quantifying apoptosis in cancer cells following treatment with INCB059872.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with INCB059872 at various concentrations for 48-96 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; and late apoptotic/necrotic cells will be both Annexin V- and PI-positive.[8][9]

Western Blotting for Myeloid Differentiation Markers

This protocol describes the detection of CD11b and CD86 protein expression in AML cells treated with INCB059872.

Protocol:

-

Cell Lysis: Treat AML cells with INCB059872 for the desired time. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against CD11b, CD86, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10][11]

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo anti-tumor efficacy of INCB059872.

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 NCI-H526 cells in Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID).

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer INCB059872 orally at the desired doses and schedule (e.g., once daily or every other day). The control group receives the vehicle.

-

Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition (%T/C).

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for biomarker analysis (e.g., Western blotting, immunohistochemistry) to confirm target engagement.

Conclusion

The preclinical data for this compound strongly support the validation of LSD1 as a therapeutic target in cancer. Through its potent and irreversible inhibition of LSD1, INCB059872 disrupts key oncogenic signaling pathways, leading to the induction of differentiation and apoptosis in cancer cells. The robust in vitro and in vivo activity, particularly in AML and SCLC models, has provided a solid foundation for its clinical investigation. The experimental protocols and pathway diagrams presented in this guide offer a valuable resource for researchers working to further elucidate the role of LSD1 in cancer and to develop novel epigenetic therapies.

References

- 1. Targeting LSD1 with INCB059872: A Promising Therapeutic Approach for Human and Murine AML [synapse.patsnap.com]

- 2. Disulfiram potentiates cisplatin-induced apoptosis in small cell lung cancer via the inhibition of cystathionine β-synthase and H2S - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. LSD1 inhibitors disrupt the GFI1 transcription repressor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. GFI1 tethers the NuRD complex to open and transcriptionally active chromatin in myeloid progenitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Upregulation of CD11b and CD86 through LSD1 inhibition promotes myeloid differentiation and suppresses cell proliferation in human monocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

INCB059872 Dihydrochloride in Small Cell Lung Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small Cell Lung Cancer (SCLC) is an aggressive neuroendocrine malignancy with limited therapeutic options and a historically poor prognosis. The epigenetic landscape of SCLC has emerged as a critical area for therapeutic intervention. One promising target is Lysine-Specific Demethylase 1 (LSD1), a histone modifying enzyme overexpressed in SCLC that plays a crucial role in maintaining a stem cell-like, undifferentiated state.[1][2] INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable irreversible inhibitor of LSD1.[1][2] This technical guide provides a comprehensive overview of the preclinical evaluation of INCB059872 in SCLC models, summarizing key data, experimental methodologies, and the underlying mechanism of action.

Mechanism of Action: The LSD1-NOTCH-ASCL1 Axis

INCB059872 exerts its anti-tumor effects in SCLC by inhibiting the enzymatic activity of LSD1. LSD1 typically demethylates histone H3 at lysine (B10760008) 4 (H3K4) and lysine 9 (H3K9), leading to transcriptional repression of target genes.[1] In SCLC, LSD1 is implicated in the suppression of the NOTCH signaling pathway. By inhibiting LSD1, INCB059872 leads to the reactivation of NOTCH signaling. Activated NOTCH, in turn, suppresses the expression of Achaete-Scute Family BHLH Transcription Factor 1 (ASCL1), a master regulator of neuroendocrine differentiation and a key driver of SCLC tumorigenesis. The downregulation of ASCL1 leads to a reduction in the expression of its downstream target genes, ultimately inhibiting SCLC cell proliferation and promoting a more differentiated state.

Data Presentation

In Vitro Efficacy

INCB059872 has demonstrated potent anti-proliferative activity across a panel of human SCLC cell lines. The half-maximal effective concentration (EC50) values from these studies are summarized below.

| Cell Line Panel | EC50 Range (nM) | Reference |

| Human SCLC Cell Lines | 47 - 377 | [1][2] |

Notably, non-tumorigenic cells, such as IL-2 stimulated T cells from normal donors, were significantly less sensitive to INCB059872, with IC50 values greater than 10 µM.[1][2]

In Vivo Efficacy

The anti-tumor activity of INCB059872 has been evaluated in human SCLC xenograft models. Oral administration of the compound resulted in the inhibition of tumor growth.

| Xenograft Model | Dosing Regimen | Outcome | Reference |

| NCI-H526 | Once daily (QD) and alternative day (QoD) | Tumor growth inhibition | [1][2] |

| NCI-H1417 | Once daily (QD) and alternative day (QoD) | Tumor growth inhibition | [1][2] |

Pharmacodynamic Biomarkers

The in vivo activity of INCB059872 is associated with the modulation of specific biomarkers, indicating target engagement and downstream pathway effects.

| Biomarker | Model | Effect | Significance | Reference |

| FEZ1 and UMODL1 | NCI-H526 and NCI-H1417 | Gene induction | Predictive of LSD1 responsiveness | [1][2] |

| pro-GRP (serum) | NCI-H1417 | Marked reduction | Surrogate marker of LSD1 inhibition | [1][2] |

Experimental Protocols

Detailed experimental protocols for the studies with INCB059872 in SCLC models are not publicly available. The following are representative protocols for the key experiments conducted.

Cell Viability Assay (Representative Protocol)

This protocol describes a typical colorimetric assay, such as the MTT or WST assay, to determine the effect of a compound on cell proliferation.

-

Cell Seeding: SCLC cells are seeded into 96-well microplates at a predetermined density (e.g., 5,000-10,000 cells/well) in their recommended growth medium and incubated for 24 hours to allow for cell attachment and recovery.

-

Compound Treatment: A serial dilution of INCB059872 dihydrochloride is prepared. The cell culture medium is replaced with fresh medium containing various concentrations of the compound or vehicle control (e.g., DMSO).

-

Incubation: The plates are incubated for a specified period, typically 72 to 96 hours, to allow for the compound to exert its effect on cell proliferation.

-

Viability Assessment: A viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

-

Data Acquisition: After a short incubation with the reagent, the absorbance or luminescence is measured using a microplate reader.

-

Data Analysis: The absorbance/luminescence values are normalized to the vehicle-treated control wells. The EC50 values are calculated by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Human SCLC Xenograft Model (Representative Protocol)

This protocol outlines the general steps for establishing and utilizing a subcutaneous xenograft model to evaluate the in vivo efficacy of an anti-cancer agent.

-

Cell Preparation: SCLC cells (e.g., NCI-H526 or NCI-H1417) are harvested during their exponential growth phase. The cells are washed and resuspended in a suitable medium, often mixed with an extracellular matrix like Matrigel, to enhance tumor take rate.

-

Implantation: A specific number of cells (e.g., 5 x 10^6) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor-bearing mice are then randomized into treatment and control groups.

-

Drug Administration: INCB059872 is administered orally according to the specified dosing regimen (e.g., once daily or on alternative days). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and mouse body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (length x width²)/2.

-

Endpoint and Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated. Tumors and blood samples can be collected for pharmacodynamic biomarker analysis.

Western Blot for Histone Modifications (Representative Protocol)

This protocol is for the detection of changes in histone methylation marks following treatment with an LSD1 inhibitor.

-

Cell Lysis and Histone Extraction: SCLC cells are treated with INCB059872 or vehicle. Histones are then extracted from the cell nuclei using an acid extraction method.

-

Protein Quantification: The concentration of the extracted histones is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of histone proteins are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for histone modifications (e.g., anti-H3K4me2, anti-H3K9me2) and a loading control (e.g., anti-Histone H3).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Quantitative PCR (qPCR) for Gene Expression (Representative Protocol)

This protocol is for measuring changes in the expression of target genes like FEZ1 and UMODL1.

-

RNA Extraction and cDNA Synthesis: SCLC cells are treated with INCB059872 or vehicle. Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcriptase enzyme.

-

qPCR Reaction: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for the target genes (FEZ1, UMODL1) and a housekeeping gene (e.g., GAPDH), and a SYBR Green or TaqMan-based qPCR master mix.

-

Data Acquisition: The qPCR is performed on a real-time PCR instrument.

-

Data Analysis: The relative gene expression is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

This compound is a promising therapeutic agent for SCLC that targets the epigenetic machinery of cancer cells. Its mechanism of action, involving the inhibition of LSD1 and subsequent modulation of the NOTCH-ASCL1 signaling axis, provides a strong rationale for its clinical development. Preclinical studies in SCLC models have demonstrated its potent in vitro and in vivo anti-tumor activity. The identification of pharmacodynamic biomarkers such as the induction of FEZ1 and UMODL1 and the reduction of serum pro-GRP will be valuable for monitoring treatment response in future clinical trials. Further investigation into the efficacy of INCB059872 in combination with standard-of-care therapies for SCLC is warranted.

References

Preclinical Pharmacology of INCB059872 Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and orally bioavailable small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1][2] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in oncogenesis through the demethylation of histone and non-histone proteins, leading to altered gene expression that promotes cancer cell proliferation and survival, and blocks differentiation. INCB059872 acts as an irreversible inhibitor by forming a covalent adduct with the FAD cofactor.[2] This technical guide provides a comprehensive overview of the preclinical pharmacology of INCB059872, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action

INCB059872 exerts its therapeutic effect by inhibiting the enzymatic activity of LSD1. LSD1 is a key component of the CoREST (Co-repressor for RE1-silencing transcription factor) complex, which is recruited by transcription factors such as Growth Factor Independent 1 (GFI1) to repress the expression of genes involved in cellular differentiation.[3] By irreversibly binding to the FAD cofactor of LSD1, INCB059872 disrupts the interaction between LSD1 and GFI1. This leads to the disassociation of the CoREST complex from chromatin, resulting in the de-repression of GFI1-target genes and the induction of myeloid differentiation.[3]

Signaling Pathway

The mechanism of INCB059872-mediated induction of myeloid differentiation is depicted in the following signaling pathway diagram.

Caption: INCB059872 inhibits the LSD1-CoREST complex, leading to de-repression of GFI1 target genes and subsequent myeloid differentiation.

Quantitative In Vitro Pharmacology

INCB059872 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly in Small Cell Lung Cancer (SCLC) and Acute Myeloid Leukemia (AML).

| Cell Line | Cancer Type | Parameter | Value (nM) | Reference |

| Panel of SCLC cell lines | Small Cell Lung Cancer | EC50 | 47 - 377 | [4] |

| Non-tumorigenic IL-2 stimulated T cells | Normal | IC50 | > 10,000 | [4] |

| THP-1 | Acute Myeloid Leukemia | EC50 (CD86 induction) | 23 ± 8 | [1] |

| Panel of human AML cell lines | Acute Myeloid Leukemia | EC50 (Proliferation) | 17 - 314 | [1] |

Preclinical In Vivo Pharmacology

Oral administration of INCB059872 has shown significant anti-tumor efficacy in various preclinical xenograft models of SCLC and AML.[1]

| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |

| NCI-H526 Xenograft | Small Cell Lung Cancer | Oral, once daily (QD) and alternative day (QoD) | Tumor growth inhibition | [4] |

| NCI-H1417 Xenograft | Small Cell Lung Cancer | Oral, QD and QoD | Tumor growth inhibition, reduced serum pro-GRP levels | [4] |

| Human AML Xenograft | Acute Myeloid Leukemia | Oral, QD and QoD | Significant tumor growth inhibition, sustained induction of CD86 | [1][2] |

| Murine MLL-AF9 disseminated leukemia | Acute Myeloid Leukemia | Oral, QD and QoD | Prolonged median survival, induced differentiation of blast cells, reduced blast colonies, normalized hematological parameters | [1][2] |

Experimental Protocols

In Vitro Cell Proliferation Assay (Representative Protocol)

This protocol is a representative method for assessing the anti-proliferative effects of INCB059872.

Caption: Workflow for a typical in vitro cell proliferation assay.

Detailed Steps:

-

Cell Seeding: Cancer cell lines (e.g., NCI-H526 for SCLC, THP-1 for AML) are harvested during exponential growth and seeded into 96-well microplates at a predetermined density (e.g., 5,000 cells/well).

-

Compound Addition: A serial dilution of INCB059872 dihydrochloride is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: A cell viability reagent, such as CellTiter-Glo® Luminescent Cell Viability Assay (Promega), is added to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Signal Measurement: Luminescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle control, and the half-maximal effective concentration (EC50) values are calculated using a non-linear regression analysis.

In Vitro Myeloid Differentiation Assay (Flow Cytometry)

This protocol outlines a method for assessing the induction of myeloid differentiation markers by INCB059872.

Caption: Workflow for assessing myeloid differentiation via flow cytometry.

Detailed Steps:

-

Cell Treatment: AML cells (e.g., THP-1) are cultured in the presence of various concentrations of INCB059872 or vehicle control for a specified period (e.g., 48-72 hours).

-

Cell Staining: Cells are harvested, washed, and stained with fluorochrome-conjugated monoclonal antibodies specific for human CD86 and CD11b. An isotype control antibody is used to determine background fluorescence.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer.

-

Data Analysis: The percentage of cells expressing CD86 and CD11b is determined by gating on the live cell population and comparing the fluorescence intensity to the isotype control.

In Vivo Xenograft Studies (Representative Protocol)

The following is a representative protocol for evaluating the in vivo efficacy of INCB059872 in a subcutaneous xenograft model.

Caption: Workflow for a typical in vivo xenograft efficacy study.

Detailed Steps:

-

Animal Model: Female athymic nude mice are typically used.

-

Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 NCI-H526 cells) in a suitable medium (e.g., Matrigel) is injected subcutaneously into the flank of each mouse.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a mean volume of approximately 100-200 mm³. The animals are then randomized into treatment and control groups.

-

Drug Administration: INCB059872 is administered orally at various dose levels, typically on a once-daily (QD) or every-other-day (QoD) schedule. The control group receives the vehicle.

-

Monitoring: Tumor dimensions are measured with calipers at regular intervals, and tumor volume is calculated using the formula: (length x width²) / 2. Body weights are also monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size. Tumor growth inhibition is calculated and statistical analyses are performed. For survival studies, animals are monitored until they meet euthanasia criteria.

Conclusion

The preclinical data for this compound demonstrate its potent and selective inhibition of LSD1, leading to the induction of differentiation and inhibition of proliferation in cancer cells, particularly in AML and SCLC models. The in vivo studies have shown significant anti-tumor efficacy with oral administration. These findings provide a strong rationale for the clinical development of INCB059872 as a targeted therapy for relevant malignancies. Further research will continue to elucidate the full potential of this compound in various therapeutic settings.

References

INCB059872 Dihydrochloride: An In-Depth Technical Guide to its Effect on Histone Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a critical role in regulating gene expression through the demethylation of histones.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of INCB059872, its impact on histone methylation, and detailed experimental protocols for its characterization.

LSD1, also known as KDM1A, primarily demethylates mono- and di-methylated lysine (B10760008) 4 of histone H3 (H3K4me1/2) and mono- and di-methylated lysine 9 of histone H3 (H3K9me1/2).[3] Demethylation of H3K4 is generally associated with transcriptional repression, while demethylation of H3K9 is linked to transcriptional activation. By inhibiting LSD1, INCB059872 effectively blocks these processes, leading to an increase in H3K4 and H3K9 methylation and subsequent alterations in gene expression.[1] This modulation of the epigenetic landscape makes INCB059872 a promising therapeutic agent, particularly in the context of oncology.

Mechanism of Action: Inhibition of LSD1

INCB059872 acts as an irreversible inhibitor of LSD1. Its mechanism involves the formation of a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the catalytic activity of LSD1. This irreversible binding effectively inactivates the enzyme, preventing it from carrying out its demethylase function on histone substrates.

Effect on Histone Methylation: A Locus-Specific Phenomenon

Treatment of cancer cells with INCB059872 leads to significant changes in the histone methylation landscape. While global changes in histone methylation may not always be readily detectable by methods such as Western blotting, locus-specific alterations are prominent, as revealed by techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).[4]

A key study by Johnston et al. (2020) in acute myeloid leukemia (AML) cells demonstrated that while global levels of H3K4me1 and H3K4me2 were not significantly altered upon INCB059872 treatment, there were significant changes in the distribution of these marks at specific genomic loci.[4] This suggests that the impact of INCB059872 on histone methylation is highly context-dependent and influences the expression of specific sets of genes. The inhibition of LSD1 by INCB059872 has been shown to increase the levels of H3K4me2 at the cellular level, confirming target engagement.[5]

Quantitative Data on Histone Methylation

The following table summarizes the observed effects of INCB059872 on histone methylation from various studies. It is important to note that quantitative data on global histone methylation changes can be subtle, with more pronounced effects observed at specific gene promoters and enhancers.

| Histone Mark | Cell Line/Model | Treatment Conditions | Observed Effect | Reference |

| H3K4me1 | THP-1 (AML) | 25 nM INCB059872, 48 hours | Locus-specific changes observed by ChIP-seq | Johnston et al., 2020 |

| H3K4me2 | THP-1 (AML) | 25 nM INCB059872, 48 hours | Locus-specific changes observed by ChIP-seq | Johnston et al., 2020 |

| H3K4me2 | MV4-11 (AML) | Not specified | Increased levels observed | Johnston et al., 2020 |

| H3K27ac | THP-1 (AML) | 25 nM INCB059872, 24 hours | Locus-specific changes observed by ChIP-seq | Johnston et al., 2020 |

Signaling Pathway

The inhibition of LSD1 by INCB059872 sets off a cascade of events that ultimately alters gene expression and cellular phenotype. A simplified representation of this signaling pathway is depicted below. INCB059872 irreversibly inhibits the LSD1/CoREST complex, leading to an accumulation of H3K4me1/2 and H3K9me1/2 at specific gene loci. This, in turn, influences the expression of genes regulated by transcription factors such as GFI1, affecting cellular processes like differentiation and proliferation.

Caption: Signaling pathway of INCB059872 action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of INCB059872 on histone methylation.

LSD1 Enzymatic Inhibition Assay

This assay is used to determine the inhibitory potency of INCB059872 on LSD1 enzymatic activity.

Materials:

-

Recombinant human LSD1/CoREST complex

-

H3K4me2 peptide substrate

-

INCB059872 dihydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT)

-

Detection reagent (e.g., horseradish peroxidase-coupled system to detect H2O2 byproduct)

-

384-well microplate

Procedure:

-

Prepare serial dilutions of INCB059872 in DMSO and then dilute in assay buffer.

-

Add the diluted INCB059872 or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add the recombinant LSD1/CoREST complex to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the demethylation reaction by adding the H3K4me2 peptide substrate.

-

Incubate the reaction at 37°C for a specific time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Histone Methylation

This protocol is used to assess the global changes in histone methylation levels in cells treated with INCB059872.

Materials:

-

Cell line of interest (e.g., THP-1 AML cells)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Histone extraction buffer

-

BCA protein assay kit

-

SDS-PAGE gels (e.g., 15% acrylamide)

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, anti-total H3)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of INCB059872 or vehicle control for the desired time (e.g., 24, 48, 72 hours).

-

Harvest the cells and perform histone extraction using an appropriate protocol (e.g., acid extraction).

-

Quantify the protein concentration of the histone extracts using a BCA assay.

-

Denature the histone samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE on a high-percentage acrylamide (B121943) gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST three times for 10 minutes each.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total H3 loading control.

Caption: Western Blot experimental workflow.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to investigate the specific genomic loci where histone methylation changes occur upon INCB059872 treatment.

Materials:

-

Cell line of interest

-

This compound

-

Formaldehyde (B43269) (for cross-linking)

-

Glycine

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

ChIP dilution buffer

-

Primary antibodies (e.g., anti-H3K4me2, anti-H3K9me2, IgG control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

qPCR reagents or library preparation kit for sequencing

Procedure:

-

Treat cells with INCB059872 or vehicle control.

-

Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.

-

Quench the cross-linking reaction with glycine.

-

Harvest and lyse the cells to isolate the nuclei.

-

Lyse the nuclei and shear the chromatin to an average size of 200-500 bp using sonication.

-

Centrifuge to pellet debris and collect the supernatant containing the sheared chromatin.

-

Pre-clear the chromatin with Protein A/G beads.

-

Incubate the pre-cleared chromatin with the specific primary antibody or IgG control overnight at 4°C.

-

Add Protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using a DNA purification kit.

-

Analyze the enriched DNA by qPCR using primers for specific gene promoters or by preparing a library for high-throughput sequencing (ChIP-seq).

Caption: ChIP experimental workflow.

Conclusion

This compound is a powerful tool for studying the role of LSD1 and histone methylation in various biological processes, particularly in cancer. Its irreversible inhibition of LSD1 leads to locus-specific increases in H3K4 and H3K9 methylation, thereby altering the expression of key genes involved in cell differentiation and proliferation. The experimental protocols outlined in this guide provide a framework for researchers to investigate the detailed molecular effects of this promising epigenetic modulator. A thorough understanding of its mechanism of action is crucial for its continued development as a potential therapeutic agent.

References

- 1. Facebook [cancer.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Nascent transcript and single-cell RNA-seq analysis defines the mechanism of action of the LSD1 inhibitor INCB059872 in myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

INCB059872 Dihydrochloride: In Vitro Assay Application Notes and Protocols

For Research Use Only.

Introduction

INCB059872 dihydrochloride (B599025) is a potent, selective, and irreversible small molecule inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a critical role in regulating gene expression through the demethylation of mono- and di-methylated histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2). By forming a covalent adduct with the FAD cofactor, INCB059872 effectively inactivates the enzyme, leading to alterations in the epigenetic landscape and subsequent changes in gene transcription.[2] Dysregulation of LSD1 activity has been implicated in the pathogenesis of various cancers, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC), by promoting an undifferentiated state and blocking cellular maturation. Inhibition of LSD1 by INCB059872 has been shown to induce differentiation and inhibit proliferation in cancer cells, making it a promising therapeutic agent for investigation.

These application notes provide detailed protocols for in vitro assays to characterize the activity of INCB059872, including enzymatic inhibition, cellular proliferation, and target engagement in relevant cancer cell lines.

Mechanism of Action